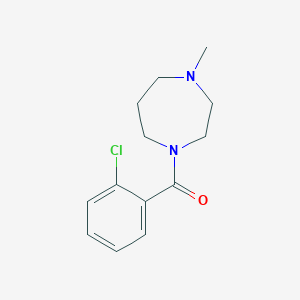
6-iodo-3-(4-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-iodo-3-(4-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of quinazolinone and has been synthesized through different methods.
Wirkmechanismus
The mechanism of action of 6-iodo-3-(4-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is not fully understood. However, it has been reported to inhibit the activity of certain kinases that play a crucial role in the proliferation and survival of cancer cells. It has also been reported to induce apoptosis in cancer cells, which is a key mechanism for the treatment of cancer.
Biochemical and Physiological Effects:
6-iodo-3-(4-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-iodo-3-(4-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments is its potential as a kinase inhibitor, which makes it a promising candidate for the development of new drugs. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 6-iodo-3-(4-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone. One of the areas of interest is the development of new drugs based on its kinase inhibitory activity. It is also important to investigate its potential as an anti-inflammatory and antioxidant agent. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in various fields.
In conclusion, 6-iodo-3-(4-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a heterocyclic organic compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential in various fields.
Synthesemethoden
The synthesis of 6-iodo-3-(4-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been reported through various methods. One of the most commonly used methods is the condensation reaction between 2-(4-nitrophenyl)acetonitrile and 6-iodo-3-(2-phenylvinyl)quinazolin-4(3H)-one in the presence of a base such as potassium carbonate. The product is obtained through the purification of the reaction mixture using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
6-iodo-3-(4-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been studied extensively for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines. It has also been studied for its potential as a kinase inhibitor, which makes it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
6-iodo-3-(4-nitrophenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14IN3O3/c23-16-7-12-20-19(14-16)22(27)25(17-8-10-18(11-9-17)26(28)29)21(24-20)13-6-15-4-2-1-3-5-15/h1-14H/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUUCDVJDWLCPE-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-iodo-3-(4-nitrophenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B5305014.png)

![4-({[(4-methoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5305019.png)
![3-(allylthio)-6-(2-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305027.png)

![methyl 2-[5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5305033.png)
![N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5305034.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5305040.png)
![rel-(4aS,8aR)-6-[2-(allyloxy)benzoyl]-1-(2-aminoethyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5305060.png)
![6-(3-allyl-4-hydroxy-5-methoxybenzylidene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5305079.png)

![2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine](/img/structure/B5305099.png)
![N-(2,3-dichlorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5305104.png)
![3-{[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]carbonyl}benzonitrile](/img/structure/B5305111.png)